molecular formula C9H13Cl2N3O B180263 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride CAS No. 118779-76-3

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride

Cat. No.: B180263
CAS No.: 118779-76-3
M. Wt: 250.12 g/mol
InChI Key: CEKXHQCCXLSOTR-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include N,N-diisopropylethylamine (DIPEA) in isopropanol for nucleophilic substitution and borane reagents for coupling reactions . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also interact with specific binding sites, affecting various biological pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKXHQCCXLSOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623107
Record name 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118779-76-3
Record name 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (3.4 ml) was added dropwise to a stirred solution of 2-hydroxymethyl-4-morpholinopyrimidine in chloroform (30 ml) cooled in an ice bath. The mixture was allowed to warm to room temperature and left to stand for a further 1.5 hours. The solution was reduced to low volume, and ether added with stirring to give 2-chloromethyl-4-morpholinopyrimidine hydrochloride (3.8 g) as a crystalline solid, m.p. 214°-6°.
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